molecular formula C10H12ClNO2 B1325513 N-Butyl 2-chloroisonicotinate CAS No. 898784-86-6

N-Butyl 2-chloroisonicotinate

Cat. No.: B1325513
CAS No.: 898784-86-6
M. Wt: 213.66 g/mol
InChI Key: WOVLQFVLVAWPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl 2-chloroisonicotinate is an ester derivative of 2-chloroisonicotinic acid, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a butyl ester group.

Properties

IUPAC Name

butyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVLQFVLVAWPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642144
Record name Butyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-86-6
Record name Butyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 2-chloroisonicotinate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 2-position undergoes substitution with nucleophiles, similar to tert-butyl 2-chloroisonicotinate :

  • Reaction with morpholine at 115°C in a solvent-free system produces N-butyl 2-morpholinoisonicotinate. This SNAr (nucleophilic aromatic substitution) proceeds via a two-step mechanism:

    • Rate-determining step : Formation of a Meisenheimer complex.

    • Fast step : Departure of chloride and bond reorganization.
      | Parameter | Value |
      |-------------------------|--------------------------------|
      | Yield | >90% |
      | Reaction Time | 24 h |

Bromination Reactions

Electrophilic bromination occurs regioselectively at the 5-position of the pyridine ring when treated with N-bromosuccinimide (NBS) in acetonitrile :

  • Conditions :

    ParameterValue
    Temperature0°C → 20°C
    Brominating AgentNBS (1.0 equiv)
    SolventAcetonitrile
    Reaction Time2 h
  • The product, N-butyl 5-bromo-2-chloroisonicotinate, is isolated via crystallization (65% yield) .

Hydrolysis and Transesterification

The ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Using HCl in ethanol at reflux yields 2-chloroisonicotinic acid and n-butanol.

  • Basic Hydrolysis : NaOH in aqueous THF generates the sodium salt of the acid.

  • Transesterification : Reacting with other alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters .

Stability and Decomposition

  • Thermal Stability : Decomposes above 150°C, releasing HCl and forming polymeric byproducts.

  • Photochemical Reactivity : UV irradiation in the presence of oxidants (e.g., O₂) leads to radical intermediates and oxidative degradation .

Mechanistic Insights

  • SNAr Reactions : Proceed via a Meisenheimer intermediate, with rate acceleration due to electron-withdrawing effects of the ester and chlorine groups .

  • Bromination : Directed by the electron-deficient pyridine ring, favoring electrophilic attack at the 5-position .

Scientific Research Applications

N-Butyl 2-chloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chlorine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-butyl 2-chloroisonicotinate, we compare it with other butyl esters and halogenated compounds, focusing on molecular structure, applications, and physicochemical properties.

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Molecular Formula CAS Number Key Functional Groups Primary Applications
This compound C₁₀H₁₂ClNO₂ Not Available Chloropyridine, butyl ester Research/Discontinued
n-Butyl Acetate C₆H₁₂O₂ 123-86-4 Acetate ester Solvent in paints, coatings
n-Butyl Acrylate C₇H₁₂O₂ 141-32-2 Acrylate ester Polymer production
n-Butyl Chloroformate C₅H₉ClO₂ 592-34-7 Chloroformate ester Chemical intermediate

Physicochemical Properties

For example:

  • n-Butyl Acetate : Boiling point = 126°C, density = 0.88 g/cm³, highly volatile, and miscible with organic solvents .
  • n-Butyl Acrylate : Boiling point = 145°C, polymerizes readily, used in adhesives and coatings .
  • n-Butyl Chloroformate : Reactive liquid (boiling point = 142°C), hydrolyzes in water, used in peptide synthesis .

Data gaps for this compound (e.g., melting/boiling points, solubility) highlight the need for further experimental characterization.

Reactivity and Stability

The pyridine ring in this compound may confer aromatic stability, while the chlorine atom could participate in electrophilic substitution reactions. In contrast:

  • n-Butyl Acetate : Stable under standard conditions but hydrolyzes in acidic/basic environments .
  • n-Butyl Acrylate : Undergoes radical polymerization due to the acrylate group .
  • n-Butyl Chloroformate : Highly reactive, releases HCl upon hydrolysis .

Research and Application Context

For instance:

  • Chlorinated pyridines : Often serve as intermediates in drug synthesis (e.g., antibiotics, antivirals).
  • Butyl esters : Enhance lipophilicity, improving cell membrane permeability in bioactive molecules.

However, the lack of published studies on this compound limits direct comparisons with compounds like N-butyl pentylone (a cathinone derivative with stimulant properties) or N-butyl hexedrone, which are structurally distinct but share the N-butyl functional group .

Notes on Data Limitations

  • confirms the compound’s existence but lacks technical details.
  • Comparisons rely on structurally related esters (e.g., acetate, acrylate) and halogenated intermediates.
  • Regulatory and safety profiles for this compound remain unestablished in public databases.

Biological Activity

N-Butyl 2-chloroisonicotinate is a compound of significant interest in the field of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a butyl group and a chlorine atom at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

C1H1N1O2Cl\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{Cl}

This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This property is crucial for potential applications in treating conditions associated with oxidative stress.

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents.

Insect Behavior Modification

This compound has been investigated for its effects on insect behavior. Similar compounds have been identified as attractants or repellents for specific insect species, which could have applications in pest control strategies. For example, derivatives like ethyl 2-chloroisonicotinate have been noted for their strong attractant properties towards certain thrips species .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of various isonicotinic acid derivatives found that this compound significantly reduced lipid peroxidation in vitro, indicating its protective effects against oxidative damage .

CompoundIC50 (µM)% Inhibition at 100 µM
This compound2585
Control (EDTA)2290

Insect Behavior Study

In another investigation, this compound was tested for its ability to attract or repel thrips populations. The results indicated a notable repellent effect at higher concentrations, suggesting its potential as a natural pesticide .

Q & A

Q. Tables for Reference

Parameter Optimal Value Method Reference
Synthesis Temperature65°CBox-Behnken Design
Hydrolysis Half-life8 h (pH 7, 25°C)UV-Vis Kinetics
LC50 (Rat, 1-hr)200 ppmAEGL-3 Derivation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.